(3-溴-2-氟苯基)甲胺

描述

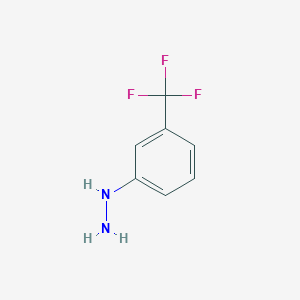

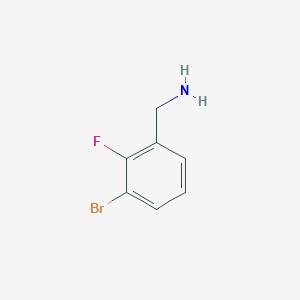

(3-Bromo-2-fluorophenyl)methanamine is a chemical compound that contains a phenyl ring substituted with bromine and fluorine atoms, as well as a methanamine group. This structure suggests that the compound could be used as an intermediate in the synthesis of more complex molecules, potentially with pharmacological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing a compound with a similar structure, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been reported. This synthesis involves a series of reactions starting with a difluoropyridine derivative, which undergoes nucleophilic substitution and regioselective reactions to introduce the desired functional groups . Although the exact synthesis of (3-Bromo-2-fluorophenyl)methanamine is not detailed, similar strategies could be employed, such as halogenation to introduce the bromine atom and nucleophilic substitution to attach the methanamine group.

Molecular Structure Analysis

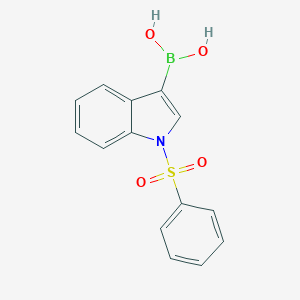

The molecular structure of (3-Bromo-2-fluorophenyl)methanamine would consist of a benzene ring with bromine and fluorine substituents in the meta- and ortho- positions, respectively, and a methanamine group attached to the ring. The presence of halogens could influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Compounds similar to (3-Bromo-2-fluorophenyl)methanamine have been used in various chemical reactions. For example, 1-(2-bromophenyl)methanamines have been utilized in a copper-catalyzed domino reaction to synthesize substituted quinazolines . This suggests that (3-Bromo-2-fluorophenyl)methanamine could also participate in similar domino reactions, potentially leading to heterocyclic compounds with interesting biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (3-Bromo-2-fluorophenyl)methanamine are not directly reported, we can infer that the presence of bromine and fluorine atoms would affect properties such as boiling point, melting point, and solubility. The compound is likely to have moderate polarity due to the halogens and the amine group, which could also influence its solubility in organic solvents and water.

科学研究应用

化学合成和中间体应用

相关溴氟化合物的实用合成,如2-氟-4-溴联苯,对于制造非甾体类抗炎药氟比洛芬等材料至关重要。邱等人(2009年)的研究概述了制备2-氟-4-溴联苯的中试规模方法,突出了溴氟化中间体在制药生产中的相关性。这种合成涉及溴化和重氮化步骤,可能类似于用于(3-溴-2-氟苯基)甲胺的过程,暗示了它在类似合成路线中的中间体潜力(Qiu, Gu, Zhang, & Xu, 2009)。

环境和生物影响

关于溴仿和其他溴化合物的研究,如Quack和Wallace(2003年)的工作,研究了有机溴化合物的大气化学。这些研究对于了解溴化学品释放的环境影响至关重要。虽然(3-溴-2-氟苯基)甲胺没有直接研究,但其溴化结构暗示了潜在的环境持久性和活性,类似于溴仿,暗示了在大气反应中的作用和可能在生物富集中的作用(Quack & Wallace, 2003)。

甲烷化和能源转换

Lecker等人(2017年)关于生物氢甲烷化的综述讨论了利用微生物过程转换能量形式,突出了化学转化用于能量存储的更广泛背景。虽然没有直接相关,但类似(3-溴-2-氟苯基)甲胺的合成路线和反应性可能会激发对这类生物转化过程的新型催化剂或中间体的研究,展示了有机合成与可持续能源解决方案之间的相互关联(Lecker, Illi, Lemmer, & Oechsner, 2017)。

安全和危害

The safety information for “(3-Bromo-2-fluorophenyl)methanamine” indicates that it is potentially hazardous. The compound has been assigned the GHS05 pictogram, with the signal word “Danger”. Hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P280, P305, P310, P338, and P351 .

属性

IUPAC Name |

(3-bromo-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFXXIVSWGQMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949043 | |

| Record name | 1-(3-Bromo-2-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-fluorophenyl)methanamine | |

CAS RN |

261723-28-8 | |

| Record name | 1-(3-Bromo-2-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-2-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)

![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)

![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)

![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)